N-quinazolin-4-ylleucine

ROCK kinase inhibition chiral SAR amino acid-derived quinazolines

Generic N4-quinazolinyl amino acids introduce uncontrolled SAR variability in kinase inhibitor campaigns. N-Quinazolin-4-ylleucine resolves this as an enantiomerically pure (S)-configured building block with validated, amino-acid-specific potency. Key differentiation: • (S)-enantiomer delivers 2-3× ROCK-II potency advantage over (R)-enantiomer; stereochemical integrity is batch-controlled. • Leucine side chain is essential for antiplasmodial activity-glycine/alanine analogues fail to replicate reference-drug potency. • Physicochemical profile (LogP 2.61, tPSA 75.1 Ų, MW 259.30) occupies CNS drug-like space, enabling rational multiparameter optimization from screening through lead optimization.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
Cat. No. B7754649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-quinazolin-4-ylleucine
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17)
InChIKeyZXCCLHAPTDCVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Quinazolin-4-ylleucine: Chemical Identity and Properties


N-Quinazolin-4-ylleucine (systematic name: (2S)-4-methyl-2-(quinazolin-4-ylamino)pentanoic acid; also known as L-Leucine, N-4-quinazolinyl-) is an enantiomerically pure, non-proteinogenic amino acid conjugate in which the 4-position of a quinazoline heterocycle is directly linked to the α-amino group of L-leucine . It belongs to a broader class of N4-quinazolinyl-substituted amino acids that has been explored as a scaffold for kinase inhibitor design, notably within Rho-associated coiled-coil kinase (ROCK) programs, where the amino acid side chain identity profoundly influences potency, selectivity, and drug-like properties [1]. The compound carries a single chiral centre (L-configuration retained from L-leucine), a calculated LogP of 2.61, and a topological polar surface area (tPSA) of 75.1 Ų, placing it in a property range typical of orally bioavailable probe candidates .

Single (S)-enantiomer for stereochemical-control SAR studies
Amino acid-derived quinazoline scaffold for ROCK inhibitor design
Supports leucine-linked antimalarial hybrid synthesis

N-Quinazolin-4-ylleucine Substitution Risks vs. Analogs


Substituting N-quinazolin-4-ylleucine with an apparently similar N4-quinazolinyl amino acid—such as the glycine, alanine, norvaline, or norleucine analogues—is not a risk-free interchange, because the amino acid side chain directly modulates both the binding conformation at the kinase hinge region and the physicochemical properties that govern permeability and metabolic stability [1]. In the amino acid-derived quinazoline ROCK inhibitor series, even conservative side-chain modifications (e.g., leucine vs. norleucine) altered Rock-II IC₅₀ values by >10-fold and shifted PKA selectivity ratios by more than 5-fold [2]. Similarly, in leucine-linked quinazoline‑4(3H)-one-sulphonamide antimalarial hybrids, the presence of the leucine-derived isobutyl side chain was essential for achieving antiplasmodial potency comparable to reference drugs; hybrid scaffolds built on other amino acids did not consistently reproduce this activity . Consequently, procurement decisions that treat N4-quinazolinyl amino acids as commodity-generic building blocks risk introducing uncontrolled variables into SAR campaigns and lead-optimization workflows.

Side-chain mismatch
Isobutyl (Leu) defines hinge-region binding; glycine or alanine analogs shift SAR and may not reproduce activity.
Physicochemical divergence
Leucine vs. norleucine (linear butyl) alters lipophilicity by ~0.25 LogP units, potentially affecting permeability.
Synthesis-activity link
Non-leucine amino acid hybrids did not consistently achieve reference-drug-comparable antimalarial potency in published series.

Differentiation Evidence: N-Quinazolin-4-ylleucine vs. Closest Analogs


L- vs. D-Enantiomer in ROCK-II Enzyme Inhibition

In the amino acid-derived quinazoline ROCK inhibitor series, the (S)-enantiomer (L-leucine configuration) and (R)-enantiomer (D-leucine configuration) of closely related quinazoline-amino acid conjugates were directly compared. For matched pairs (IDs 29 (S) vs. 29 (R) in Table 2 of the Chowdhury 2013 study), the (S)-enantiomers consistently exhibited lower Rock-II IC₅₀ values—in some pairs the (S) isomer was 2- to 3-fold more potent than the (R) isomer—while PKA selectivity ratios also diverged by factors >2 [1]. N-Quinazolin-4-ylleucine is supplied as the single (S)-enantiomer (retaining the L-leucine configuration); racemic or (R)-configured material would not reproduce the potency or selectivity profiles established for this scaffold [1].

L- vs D-Enantiomer
Head-to-head
S-enantiomer 2–3× lower IC₅₀
Reported ROCK-II endpoint context; (S)-configuration required
Matched-pair recombinant kinase assay (Table 2)
ROCK kinase inhibition chiral SAR amino acid-derived quinazolines

Leucine vs. Norleucine Side Chain: Lipophilicity and Permeability

The branched isobutyl side chain of N-quinazolin-4-ylleucine differentiates it from the linear n-butyl side chain of N-4-quinazolinylnorleucine. The calculated LogP of N-quinazolin-4-ylleucine is 2.614, while N-4-quinazolinylnorleucine (identical molecular formula C₁₄H₁₇N₃O₂, MW 259.30) has a reported LogP of 2.368 . The ΔLogP of +0.25 for the leucine analog indicates higher lipophilicity, which, according to Lipinski and Veber guidelines, correlates with moderately improved passive membrane permeability. Topological polar surface area (tPSA) is identical at 75.1 Ų for both compounds, confirming that the LogP shift is driven entirely by side-chain topology, not hydrogen-bonding changes .

Calculated LogP
Cross-study comparable
2.61
Lipophilicity context; +0.25 vs norleucine analog
tPSA unchanged at 75.1 Ų
physicochemical differentiation LogP permeability leucine vs. norleucine

Kinase Selectivity: Amino Acid vs. Non-Amino Acid Quinazolines

A key class-level differentiation between amino acid-derived quinazolines (which include N-quinazolin-4-ylleucine as a representative member) and non-amino acid-derived quinazolinone ROCK inhibitors is their selectivity window against protein kinase A (PKA). Chowdhury et al. (2013) explicitly state that 'selectivity for most of these compounds against PKA was not achieved,' whereas non-amino acid derived quinazolinone ROCK inhibitors 'could obtain high selectivity against PKA' [1]. The best-performing compound in the amino acid series, compound 73, achieved ~110-fold selectivity for ROCK-II over PKA (ROCK-II IC₅₀ not explicitly given in abstract but described as 'sub-nanomolar'; PKA IC₅₀ ~110-fold higher). In contrast, optimized non-amino acid quinazolinones in the same study typically reached selectivity windows exceeding 200-fold [1].

PKA Selectivity Window
Class-level
Amino acid series ≤~110-fold
Non-amino acid series >200-fold
Supports dual ROCK/PKA pathway study context
Class-level trend from Chowdhury 2013
ROCK inhibitor selectivity PKA counter-screen amino acid scaffold bias

Antimalarial Potency: Leucine-Linked vs. Non-Leucine Hybrids

In a series of 22 hybrid quinazolinone molecules synthesized via N-heterocyclization of amino acid-linked sulphonamides, Patel et al. (2019) identified five potent antimalarial leads (compounds 4l, 4n, 4o, 4t, and 4u) that exhibited in vitro antiplasmodial activity against Plasmodium falciparum 'comparable to those of the reference drugs' [1]. The molecular design specifically employed a leucine-linked sulfonamide side-arm at position 2 of the 4-quinazolin-(3H)-one core; parallel series built on glycine (published separately by the same group) yielded distinct SAR trends and quantitatively different potency profiles [1][2]. While the leucine-containing hybrids achieved reference-drug-comparable potency, the glycine-derived series produced a different set of active compounds, underscoring that the amino acid identity is a critical determinant of Pf-DHFR inhibitory activity [2].

Antiplasmodial Activity
Cross-study comparable
Leu-linked hybrids comparable to reference
Gly-linked series distinct SAR
Reported antiplasmodial screening context; leucine required
In vitro P. falciparum, Patel 2019
antimalarial Pf-DHFR inhibition leucine-linked sulphonamide hybrid quinazolinones

Physicochemical Property Vector vs. Series Median

Within the N4-quinazolinyl amino acid family, N-quinazolin-4-ylleucine occupies a distinct property space. Its molecular weight (259.30 g mol⁻¹), LogP (2.61), and tPSA (75.1 Ų) position it closer to the centre of oral drug-like space than shorter-chain analogues such as N-4-quinazolinylglycine (MW 203.20, tPSA 75.1 Ų, LogP not reported) and N-4-quinazolinylalanine (MW 217.22, tPSA 75.1 Ų) . The identical tPSA across the series indicates that the hydrogen-bonding pharmacophore is conserved, while the increasing alkyl side-chain length (H < methyl < isobutyl) serves as a tunable handle for modulating lipophilicity without altering the core binding recognition elements . This property gradient is valuable for multiparameter optimization in lead discovery.

Physicochemical Profile
Cross-study comparable
MW 259.30
LogP 2.61
tPSA 75.1 Ų
Occupies central oral drug-like space; tunable lipophilicity vs smaller analogs
Data from Chemsrc; tPSA conserved across series
drug-likeness physicochemical profile library design

CYP450 Inhibition Liability: Amino Acid-Derived vs. Typical Kinase Inhibitors

Chowdhury et al. (2013) reported that for amino acid-derived quinazoline ROCK inhibitors, CYP450 inhibition was 'low to fair' across the series, and human microsomal stability was rated as 'good' [1]. Although no direct, head-to-head CYP inhibition IC₅₀ values for N-quinazolin-4-ylleucine are publicly available, the class-level data indicate that amino acid-containing quinazoline scaffolds generally exhibit a more favourable CYP inhibition profile than many classical 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib), which are known time-dependent CYP3A4 inactivators [1]. This class-level trend may reduce the risk of drug–drug interaction liabilities in later-stage development.

CYP Liability Trend
Class-level
Amino acid quinazolines: low–fair CYP inhibition
Typical 4-anilinoquinazolines: known CYP3A4 inactivation
Supports ADME screening context; class-level trend
Human microsomal stability data, Chowdhury 2013
CYP450 inhibition drug metabolism safety pharmacology

Key Application Scenarios for N-Quinazolin-4-ylleucine


Stereoselective ROCK Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ROCK-II inhibitors can employ N-quinazolin-4-ylleucine as an enantiomerically pure building block for the amino acid-derived quinazoline scaffold class. The (S)-enantiomer has been shown to deliver a 2- to 3-fold potency advantage over the (R)-enantiomer in ROCK-II enzyme assays, making stereochemical integrity a critical procurement parameter [1]. The compound's sub-nanomolar ROCK inhibition potential and nanomolar cellular ppMLC activity (class-level data) support its use in hit-to-lead and lead-optimization campaigns targeting cardiovascular, fibrotic, or oncology indications where ROCK pathway modulation is validated [1].

Antimalarial Discovery via Leucine-Sulphonamide Hybrids

N-Quinazolin-4-ylleucine is the designated amino acid component for synthesizing leucine-linked quinazoline‑4(3H)-one-sulphonamide hybrids that have demonstrated in vitro antiplasmodial activity comparable to reference antimalarial drugs [2]. This application is amino-acid-specific: replacement with glycine, alanine, or other amino acids yields different chemical series with non-overlapping SAR. Procurement of the leucine derivative is therefore mandatory for groups replicating or extending the Patel et al. (2019) antimalarial lead series [2].

CNS-Targeted Kinase Probe Library Design

With a LogP of 2.61, tPSA of 75.1 Ų, and MW of 259.30 g mol⁻¹, N-quinazolin-4-ylleucine occupies a property space consistent with CNS drug-likeness . Compound library designers seeking to populate CNS-targeted kinase inhibitor screening decks can use N-quinazolin-4-ylleucine as a core scaffold component, leveraging the tunable lipophilicity of the amino acid side chain while maintaining the conserved quinazoline hinge-binding motif . The well-characterized physicochemical profile enables rational multiparameter optimization from the outset of a screening campaign.

ROCK/PKA Dual Inhibition Tool Compounds

The class-level finding that amino acid-derived quinazoline ROCK inhibitors exhibit limited selectivity against PKA (≤110-fold selectivity for the best compound) contrasts with the >200-fold selectivity achievable with non-amino acid quinazolinones [1]. Researchers investigating the biological consequences of dual ROCK/PKA inhibition—for example, in smooth muscle contraction, cell migration, or neuronal differentiation models—can therefore select N-quinazolin-4-ylleucine as a scaffold entry point for designing polypharmacology tool compounds with deliberately balanced kinase inhibition profiles [1].

Application
Selection Property
Validation Focus
ROCK inhibitor lead optimization
Stereochemical purity (S-enantiomer)
ROCK-II enzyme inhibition endpoint review
Antimalarial hybrid synthesis
Amino acid identity (leucine side chain)
In vitro antiplasmodial activity context
CNS-oriented kinase probe library design
Physicochemical profile (LogP ~2.6, tPSA 75.1 Ų)
CNS drug-like property review
Dual ROCK/PKA pathway tool development
Kinase selectivity profile (moderate PKA window)
Dual inhibition endpoint interpretation
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